Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503507
InChI: InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+
SMILES:
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol

Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate

CAS No.:

Cat. No.: VC16503507

Molecular Formula: C12H11F3O2

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate -

Specification

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
IUPAC Name ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate
Standard InChI InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+
Standard InChI Key SMBXVOLINKNRSR-BQYQJAHWSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F
Canonical SMILES CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate is an α,β-unsaturated ester with a trans-configuration (E-isomer) at the double bond. The trifluoromethyl group at the ortho position of the phenyl ring introduces significant electronic effects, including electron-withdrawing inductive (-I) and mesomeric (-M) contributions, which polarize the conjugated system . The molecular weight is 244.21 g/mol, with an exact mass of 244.071 Da . The ester functional group (COOEt) and trifluoromethyl (CF₃) moiety jointly influence its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₃O₂
Molecular Weight244.21 g/mol
Exact Mass244.071 Da
PSA (Polar Surface Area)26.3 Ų
LogP (Partition Coeff.)3.195

Synonyms and Registry Data

This compound is interchangeably referred to as:

  • (E)-Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate

  • Ethyl trans-3-phenyl-3-(trifluoromethyl)propenoate

  • Ethyl (E)-4,4,4-trifluoro-3-phenyl-2-butenoate .

Synthesis and Reaction Pathways

Hydrogenation to Saturated Derivatives

A key synthetic application involves the hydrogenation of the α,β-unsaturated double bond to yield ethyl 3-(2-trifluoromethylphenyl)propanoate. As reported in , catalytic hydrogenation of ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate proceeds with 87.5% yield under mild conditions. The product, a saturated ester, exhibits distinct NMR shifts compared to the parent compound:

  • ¹H NMR (CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.62 (t, J=7.4 Hz, 2H, CH₂), 3.14 (t, J=7.4 Hz, 2H, CH₂), 4.15 (q, J=7.2 Hz, 2H, OCH₂), and 7.27–7.65 (m, 4H, Ar-H) .

  • IR (KBr): Strong absorption at 1736 cm⁻¹ (C=O stretch), with additional bands at 1316, 1177, and 1119 cm⁻¹ attributable to C-F and C-O vibrations .

Table 2: Comparative Spectral Data

Compound¹H NMR Key Peaks (δ)IR C=O Stretch (cm⁻¹)
Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate6.35–7.65 (m, Ar-H and CH=CH)1736
Ethyl 3-(2-trifluoromethylphenyl)propanoate2.62–3.14 (m, CH₂)1736

Synthetic Routes to Related Derivatives

Modifications at the phenyl ring or ester group enable access to analogs like ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate (CAS 376641-10-0) . Such derivatives often retain the core reactivity profile while introducing steric or electronic variations.

Physicochemical and Spectroscopic Analysis

Electronic Effects of the Trifluoromethyl Group

The CF₃ group’s strong -I effect deactivates the phenyl ring, directing electrophilic substitution to the meta position. This electronic perturbation is evident in the compound’s UV-Vis spectra, where the conjugated system exhibits a λₘₐₐₓ shift compared to non-fluorinated analogs .

Thermal Stability and Phase Behavior

While explicit melting/boiling points are unavailable, the compound’s oily consistency at room temperature suggests a low melting point (<25°C). The lack of flash point data necessitates cautious handling under standard laboratory conditions.

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

The α,β-unsaturated ester moiety serves as a Michael acceptor in nucleophilic additions, enabling the construction of quaternary carbon centers. For example, it participates in asymmetric catalysis to generate chiral building blocks for kinase inhibitors .

Agrochemical Relevance

Fluorinated aromatic compounds are pivotal in herbicide design due to their metabolic stability. The CF₃ group in this compound enhances lipophilicity, potentially improving membrane permeability in active ingredients .

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